molecular formula C23H43NO5 B1671662 Stearoyl glutamic acid CAS No. 3397-16-8

Stearoyl glutamic acid

Cat. No.: B1671662
CAS No.: 3397-16-8
M. Wt: 413.6 g/mol
InChI Key: ATFFFUXLAJBBDE-FQEVSTJZSA-N
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Description

Stearoyl glutamic acid is an organic compound derived from the combination of stearic acid and glutamic acid. It is known for its amphiphilic properties, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it an effective emulsifier and surfactant, widely used in various industries, including cosmetics and pharmaceuticals .

Scientific Research Applications

Stearoyl glutamic acid has numerous applications in scientific research:

Future Directions

The ability of Stearoyl glutamic acid to form highly ordered nanostructures sheds light on the functioning of biomolecules in living organisms and allows the development of new agents for drug delivery and additives for food improvement . Future research could focus on the creation of novel polymers for potential medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearoyl glutamic acid can be synthesized through the esterification of stearic acid with glutamic acid. The process typically involves the following steps:

    Activation of Stearic Acid: Stearic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification Reaction: The activated stearic acid is then reacted with glutamic acid in an organic solvent such as dichloromethane. .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes using similar reagents and conditions as described above. The reaction mixture is typically purified through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Stearoyl glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of stearoyl glutamic acid primarily involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction facilitates the formation of stable emulsions and micelles, which can encapsulate and deliver active ingredients in various formulations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Stearoyl glutamic acid can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific combination of stearic acid and glutamic acid, providing a unique balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in forming stable emulsions and enhancing the delivery of active ingredients in various applications .

Properties

IUPAC Name

(2S)-2-(octadecanoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFFFUXLAJBBDE-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019641
Record name N-Stearoyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3397-16-8
Record name N-Stearoyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3397-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic acid, N-stearoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Stearoyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-oxooctadecyl)-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEAROYL GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R4O71786G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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